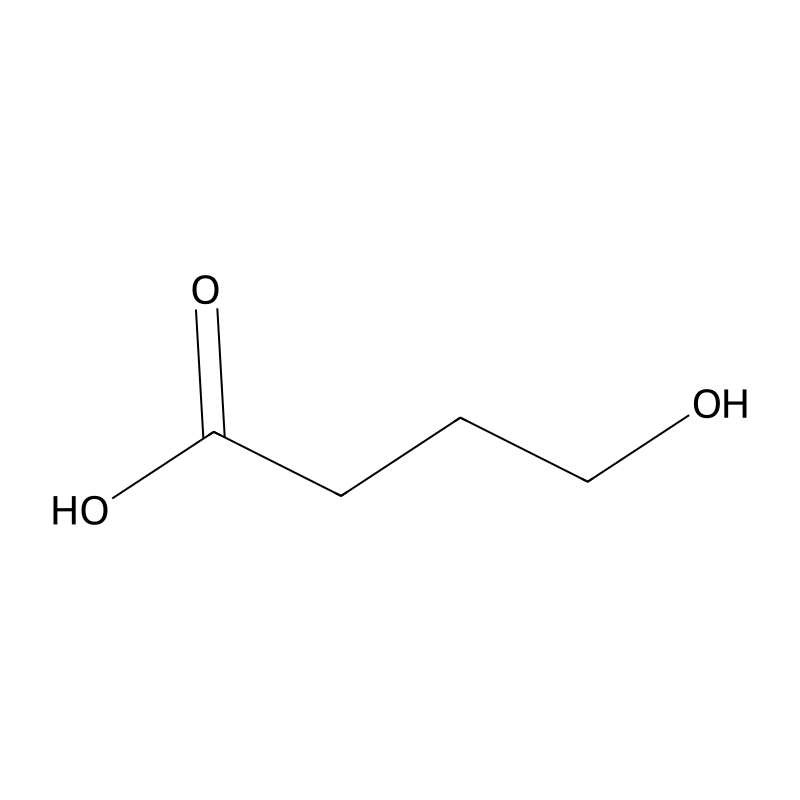

4-Hydroxybutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

4-Hydroxybutanoic acid, also known as gamma-hydroxybutyric acid, is a naturally occurring compound with the molecular formula and an average molecular weight of approximately 104.11 g/mol. It is a colorless, odorless liquid that is soluble in water and has been identified as a neurotransmitter in the central nervous system. This compound is primarily recognized for its role as a depressant drug and is a precursor to gamma-aminobutyric acid, which is a significant inhibitory neurotransmitter in the brain .

- Dehydration: It can undergo dehydration to form butyrolactone, which is a cyclic ester.

- Oxidation: The compound can be oxidized to succinic semialdehyde by the enzyme hydroxyacid-oxoacid transhydrogenase .

- Conjugation: It can also be conjugated with glucuronic acid through UDP-glucuronosyltransferase enzymes, facilitating its elimination from the body .

Example Reaction

Several methods exist for synthesizing 4-hydroxybutanoic acid:

- Reduction of Succinic Semialdehyde: This method involves the enzymatic reduction of succinic semialdehyde using succinic semialdehyde reductase.

- Chemical Synthesis: Chemical synthesis can be achieved through the hydrolysis of butyrolactone or by the reaction of butyric acid with formaldehyde followed by reduction .

- Biotechnological Approaches: Microbial fermentation processes have also been explored for producing 4-hydroxybutanoic acid from renewable resources.

4-Hydroxybutanoic acid has several applications:

- Pharmaceuticals: It is used in treating conditions like narcolepsy and cataplexy due to its central nervous system depressant properties.

- Research: The compound serves as a tool in neuroscience research to study GABAergic activity.

- Industrial Uses: It is utilized in the production of biodegradable plastics and as an intermediate in organic synthesis .

Studies have shown that 4-hydroxybutanoic acid interacts with various neurotransmitter systems, primarily through its action on GABA receptors. This interaction can enhance the effects of other depressants like alcohol, leading to increased risks of respiratory depression and other adverse effects when combined . Research indicates that substances elevating cyclic adenosine monophosphate levels may increase endogenous production of 4-hydroxybutanoic acid, affecting its pharmacological profile.

Comparison TableCompound Molecular Formula Key Characteristics 4-Hydroxybutanoic acid C₄H₈O₃ Neurotransmitter; CNS depressant; precursor to GABA Gamma-butyrolactone C₄H₆O₂ Prodrug; converted to 4-hydroxybutanoic acid in vivo 1,4-Butanediol C₄H₁₀O₂ Industrial solvent; metabolized to gamma-butyrolactone Butyric Acid C₄H₈O₂ Short-chain fatty acid; involved in gut health

Uniqueness

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-Hydroxybutanoic acid | C₄H₈O₃ | Neurotransmitter; CNS depressant; precursor to GABA |

| Gamma-butyrolactone | C₄H₆O₂ | Prodrug; converted to 4-hydroxybutanoic acid in vivo |

| 1,4-Butanediol | C₄H₁₀O₂ | Industrial solvent; metabolized to gamma-butyrolactone |

| Butyric Acid | C₄H₈O₂ | Short-chain fatty acid; involved in gut health |

While compounds such as gamma-butyrolactone and 1,4-butanediol share structural similarities with 4-hydroxybutanoic acid, their biological activities differ significantly. For instance, gamma-butyrolactone acts primarily as a prodrug that converts into 4-hydroxybutanoic acid upon ingestion, whereas butyric acid serves different roles in metabolism and health without direct central nervous system effects.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

Related CAS

Drug Indication

Treatment of narcolepsy with cataplexy in adult patients.

Livertox Summary

Drug Classes

Therapeutic Uses

/Expl:/ To evaluate the efficacy and side-effect profile of off-label sodium oxybate (gamma hydroxy butyrate) therapy in severe childhood narcolepsy-cataplexy. DESIGN: Retrospective; chart review. SETTING: A multidisciplinary tertiary sleep center. PATIENTS: A group of eight children with severe narcolepsy-cataplexy diagnosed on the basis of clinical history, nocturnal polysomnography and the multiple sleep latency test were studied. A modified Epworth Sleepiness Scale and an arbitrary cataplexy severity scale (1 = minimal weakness, 2 = voluntarily preventable falls, 3 = falls to the ground) were utilized. INTERVENTIONS: Sodium oxybate therapy; concurrent medications were maintained. MEASUREMENTS AND RESULTS: Before sodium oxybate therapy, all subjects had suboptimally controlled sleepiness and cataplexy. Following treatment with sodium oxybate, 7/8 subjects (88%) improved. Cataplexy frequency decreased from a median of 38.5 to 4.5/ week (p = 0.0078). Cataplexy severity decreased from 2.75 to 1.75 (p = 0.06). The Epworth Sleepiness Scores improved from a median of 19 to 12.5 (p = 0.02). Suicidal ideation, dissociative episodes, tremor and constipation occurred in one subject each and terminal insomnia in two. Three of the 8 (38%) discontinued therapy. Two stopped the drug owing to side effects and one due to problems with postal delivery of the medication.

Pharmacology

Mechanism of Action

Oxybate (GHB) is a metabolite of gamma-aminobutyric acid (GABA) which is synthesised and accumulated by neurones in the brain. It is present at uM concentrations in all brain regions investigated as well as in several peripheral organs, particularly in the gastro-intestinal system. Neuronal depolarization releases GHB into the extracellular space in a Ca2+-dependent manner. A family of GHB receptors in rat brain have been identified and cloned and most probably belong to the G-protein-coupled receptors. High-affinity receptors for GHB are present only in neurones, with a restricted specific distribution in the hippocampus, cortex and dopaminergic structures of rat brain. In general, stimulation of these receptors with low (physiological) amounts of GHB induces hyperpolarization in dopaminergic structures with a reduction of dopamine release. However, in the hippocampus and frontal cortex, GHB seems to induce depolarization with an accumulation of cGMP and an increase in inositol phosphate turnover. However, at higher (therapeutic) exposures, GHB receptors are saturated and probably de-sensitized and down-regulated. Such GHBergic potentiations induce dopaminergic hyperactivity, strong sedation with anaesthesia and EEG changes that are consistent with normal sleep and/or epileptic spikes.

Gamma-hydroxybutyrate (GHB), a four-carbon fatty acid and anesthetic, is widely considered to be a relatively specific inhibitor of central dopamine (DA) release. The inhibitory effect of GHB on the latter is thought to occur as a consequence of its diminution of impulse flow in central dopaminergic neurons. However, a number of studies have recently reported that GHB primarily stimulates rather than inhibits central DA release, with any inhibitory effect produced of a modest and transitory nature. GHB has been and continues to be widely used as an important research tool largely because it is one of only a few drugs available that acts primarily on DA release. Consequently, it is important to determine whether GHB inhibits DA release as previously thought, or stimulates DA release, as more recently suggested. Following a critical review of the literature, the present report suggests that GHB does inhibit rather than stimulate presynaptic DA release in consonance with its behavioral and pharmacological activity. Recent in vivo studies indicating that GHB stimulates DA release were done under anesthesia or in the presence of a high concentration of calcium. Both conditions have been found to spuriously enhance striatal DA release in vivo, which may account for the failure of some studies to observe an inhibitory effect of GHB on DA release in vivo.

Sodium oxybate is an endogenous 4-carbon fatty acid that is thought to act as a neurotransmitter in the regulation of sleep cycles, blood flow, emotion, and memory. Its actions are thought to be mediated through brain receptors specific for GHB as well as through binding to GABA-B receptors. At low doses, the drug inhibits presynaptic dopamine release, while at high doses, dopamine release may be stimulated. It is believed that sodium oxybate decreases the symptoms of narcolepsy by inducing REM sleep and increasing delta sleep. The precise mechanism by which sodium oxybate produces anticataplectic activity in patients with narcolepsy is unknown. /Sodium oxybate/

Vapor Pressure

Absorption Distribution and Excretion

190 to 384 mL/kg

apparent oral cl=9.1 mL/min/kg [healthy adults receiving a single oral dose of 25 mg/kg]

4.5 mL/min/kg [cirrhotic patients without ascites receiving a single oral dose of 25 mg/kg]

4.1 mL/min/kg [cirrhotic patients with ascites receiving a single oral dose of 25 mg/kg]

Gamma-hydroxybutyric acid (GHB) ... absorption and disposition kinetics have been studied in 8 healthy male volunteers following oral administration of single doses of 12.5, 25 and 50 mg/kg The AUC increased disproportionately with the dose and so the apparent oral clearance decreased significantly as the dose was increased, whereas the terminal half-life and mean residence time increased. The peak plasma concentrations normalized to the lowest dose fell significantly with increasing doses, whilst the corresponding peak times increased. These findings suggest that both the oral absorption and the elimination of GHB are capacity-limited processes. GHB did not bind to significant extent to plasma proteins over the therapeutic concentration range. The pharmacokinetic parameters in healthy volunteers were not significantly different from those previously observed in alcohol-dependent patients with compensated alcoholic liver disease.

After ingestion, GHB is rapidly absorbed and quickly crosses the blood-brain barrier. It is not protein bound and is rapidly metabolized and excreted through the lungs. It has specific binding sites and selective brain distribution with the highest concentration in the basal ganglia.

Sodium oxybate is a hydrophilic compound that is rapidly but incompletely absorbed after oral administration with bioavailability approximately 25%. Administration of sodium oxybate immediately after a high fat meal results in delayed and decreased absorption. /Sodium oxybate/

Monocarboxylate transporter 1 (MCT1) is an important determinant of the renal transport of the drug of abuse, gamma-hydroxybutyric acid (GHB). The objective of this study was to investigate the role of MCT2 and MCT4, present in tissues including intestine, kidney, skeletal muscle, and brain, in the membrane transport of GHB and the MCT substrate l-lactate. mRNA and protein of MCT2 and MCT4 were expressed in MDA-MB231 cells, as detected by reverse transcription-polymerase chain reaction and Western blot analysis; MCT1 and MCT3 were not detected. The uptake of GHB or l-lactate by MDA-MB231 cells was pH-dependent but not sodium-dependent. The concentration-dependent uptake of GHB was best fitted to a single-transporter model with a diffusional clearance component (K(m) of 17.6 +/- 1.5 mM, V(max) of 50.6 +/- 9.0 nmol x mg(-1) min(-1) and diffusional clearance of 0.20 +/- 0.07 microl x mg(-1) min(-1)). On the other hand, the concentration-dependent uptake of l-lactate was best fitted to a two-transporter model (K(m) of 21 +/- 2.5 and 3.0 +/- 1.5 mM, and V(max) of 268 +/- 72 and 62.9 +/- 42.2 nmol x mg(-1)min(-1), respectively). The uptake of GHB and l-lactate was inhibited by MCT inhibitors alpha-cyano-4-hydroxycinnamate (CHC), phloretin, and p-chloromercuribenzoic acid; CHC inhibited GHB and l-lactate uptake with IC(50) values of 1.71 +/- 0.39 and 0.71 +/- 0.11 mM, respectively. Small interfering RNA treatment to silence MCT2 or MCT4 significantly decreased their protein expression and the uptake of l-lactate and GHB; however, the decrease in GHB uptake with MCT2 inhibition was smaller than that for MCT4. This investigation demonstrated that GHB is a substrate for both MCT2 and MCT4; these transporters may be important in the nonlinear disposition of GHB, as well as influencing its tissue distribution.

For more Absorption, Distribution and Excretion (Complete) data for 4-HYDROXYBUTANOIC ACID (7 total), please visit the HSDB record page.

Metabolism Metabolites

Animal studies indicate that metabolism is the major elimination pathway for sodium oxybate, producing carbon dioxide and water via the tricarboxylic acid (Krebs) cycle and secondarily by beta-oxidation. The primary pathway involves a cytosolic NADP+-linked enzyme, GHB dehydrogenase, that catalyses the conversion of sodium oxybate to succinic semialdehyde, which is then biotransformed to succinic acid by the enzyme succinic semialdehyde dehydrogenase. Succinic acid enters the Krebs cycle where it is metabolized to carbon dioxide and water. A second mitochondrial oxidoreductase enzyme, a transhydrogenase, also catalyzes the conversion to succinic semialdehyde in the presence of alpha-ketoglutarate. An alternate pathway of biotransformation involves beta-oxidation via 3,4-dihydroxybutyrate to carbon dioxide and water. No active metabolites have been identified. /Sodium oxybate/

Associated Chemicals

Wikipedia

Gamma-Hydroxybutyric acid

FDA Medication Guides

SOLUTION;ORAL

HIKMA

01/03/2022

Xyrem

JAZZ PHARMS

12/09/2021

Xywav

Calcium Oxybate; Magnesium Oxybate; Potassium Oxybate; Sodium Oxybate

JAZZ

Drug Warnings

Because misuse and abuse of sodium oxybate (GHB) have been reported, patients with a history of drug abuse should be carefully evaluated and followed closely for signs of misuse or abuse (e.g., dosage escalation, drug-seeking behavior). Clinicians should document the diagnosis and indication for sodium oxybate therapy and be alert to drug-seeking behavior and/or feigned cataplexy. Commercially available sodium oxybate is subject to control as a schedule III drug. Nonmedical use of sodium oxybate is subject to control as a schedule I drug. /Sodium oxybate/

Sodium oxybate is a CNS depressant with the potential to impair respiratory drive, especially in patients with preexisting respiratory impairment. Life-threatening respiratory depression has occurred following overdosage of the drug. Respiratory depression and an increase in obstructive sleep apnea have occurred in patients with narcolepsy receiving sodium oxybate in clinical trials. Most patients receiving sodium oxybate in clinical trials were receiving a CNS stimulant concomitantly; whether concomitant use of a CNS stimulant affected nocturnal respiration remains to be determined. Caution is advised if sodium oxybate is used in patients with respiratory impairment. Clinicians should be aware that a high incidence (50%) of sleep apnea has been reported in some cohorts of narcoleptic patients. /Sodium oxybate/

Confused behavior at night, sometimes associated with wandering (sleepwalking), has occurred in patients receiving sodium oxybate in clinical trials. Since instances of substantial injury or potential injury (e.g., a fall, clothing set on fire while attempting to smoke, attempted ingestion of nail polish remover, sodium oxybate overdose) associated with sleepwalking occurred rarely during clinical trials of sodium oxybate, episodes of such activity in patients receiving the drug should be fully evaluated and appropriate interventions considered. /Sodium oxybate/

For more Drug Warnings (Complete) data for 4-HYDROXYBUTANOIC ACID (21 total), please visit the HSDB record page.

Biological Half Life

Elimination: 0.5 to 1 hour. In a clinical study performed in 16 cirrhotic patients, the elimination half life was significantly longer (mean of 59 and 32 versus 22 minutes in healthy patients. /Sodium oxybate/

Use Classification

Other nervous system drugs -> Human pharmacotherapeutic group

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Methods of Manufacturing

Endogenous constituent of mammalian brain ... Biosynthesized from gamma-aminobutyric acid.

General Manufacturing Information

Storage Conditions

Interactions

gamma-Hydroxybutyrate may potentiate other endogenous opiates or exogenous narcotics, and it is potentiated by alcohol, benzodiazepines, and other neuroleptics. While dextroamphetamine, naloxone, trimethadone, and valproate antagonize the electroencephalographic changes produced by GHB, no clinically effective GHB antagonists are consistently described in the published literature.

Gamma-hydroxybutyrate (GHB) is often abused together with other 'club drugs', such as the N-methyl-D-aspartate (NMDA) receptor antagonists ketamine and phencyclidine (PCP). We recently found that the NMDA antagonist dizocilpine markedly enhanced GHB-induced catalepsy in rats. The present studies explored the generality of this interaction. Different groups of rats were trained to discriminate 2 mg/kg PCP or 3.2 mg/kg of the gamma-aminobutyric acid B receptor agonist baclofen from saline. In the PCP-trained rats, the dose-response (DR) curve for the discriminative stimulus (DS) effects of PCP was shifted 2.5-fold to the left by 178 mg/kg GHB, but not by baclofen. In the baclofen-trained rats, 2 mg/kg PCP shifted the DR curve for the baclofen-like DS effects of GHB 2.2-fold to the left, but did not shift the DR curve for baclofen. These results suggest that (i) NMDA antagonists potentiate not only the cataleptic effects of high doses of GHB, but also the DS effects of low doses, (ii) PCP and GHB enhance one another's DS effects, and (iii) this enhancement might be specific for GHB, because it did not occur with PCP and baclofen. These findings suggest that NMDA antagonists might potentiate the subjective effects of GHB in humans, and are further evidence that glutamatergic systems modulate effects of drugs of abuse.

Gamma-hydroxybutyrate (GHB) and ethanol are often co-ingested in settings of drug-facilitated rape and recreational abuse. Little is known about the effects of ethanol on GHB plasma kinetics. Our objective was to evaluate the pharmacokinetic interactions of ethanol and GHB. Method: GHB plasma pharmacokinetic evaluation was conducted as part of a double-blind, placebo-controlled, 4-arm crossover study in eight healthy human volunteers (four men). Subjects ingested 50 mg/kg GHB, 0.6 g/kg ethanol in two doses, or both drugs combined. Serial plasma GHB samples were obtained over a 24 hr period. Primary outcomes were area under the curve (AUC) from 0-24 hr, elimination half-life (t 1/2) and maximum drug concentration (Cmax). Data were analyzed using a paired two-tailed t test. Results: A new gas chromatography-mass spectrometer (GC-MS) method was developed to quantitate GHB in human plasma. Ethanol coadministration increased the AUC and decreased the t 1/2 of GHB. The Cmax of GHB was also increased in the presence of ethanol, although the difference was not statistically significant. Conclusion: The alteration of GHB AUC and clearance by ethanol may be the result of both increased bioavailability and diminished elimination of GHB. These results may help in part to explain the additive effect of GHB and ethanol on cognitive impairment in humans.

For more Interactions (Complete) data for 4-HYDROXYBUTANOIC ACID (9 total), please visit the HSDB record page.